molecular formula C14H15NO3 B1327806 Ethyl-5-(3-cyanophenyl)-5-oxovalerate CAS No. 898753-47-4

Ethyl-5-(3-cyanophenyl)-5-oxovalerate

Cat. No.: B1327806
CAS No.: 898753-47-4
M. Wt: 245.27 g/mol
InChI Key: AMBOXCSSYZUWSR-UHFFFAOYSA-N
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Description

Ethyl-5-(3-cyanophenyl)-5-oxovalerate is a synthetic ester derivative featuring a 5-oxovalerate backbone substituted with a 3-cyanophenyl group at the ketone position. The compound’s structure combines a polar cyano (-CN) group on the meta position of the phenyl ring with a lipophilic ethyl ester, making it a versatile intermediate in medicinal chemistry and materials science. Its applications span pharmacological inhibition (e.g., HIV-1 RNase H/IN dual inhibition) and corrosion suppression in industrial settings .

Properties

IUPAC Name

ethyl 5-(3-cyanophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-18-14(17)8-4-7-13(16)12-6-3-5-11(9-12)10-15/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBOXCSSYZUWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645635
Record name Ethyl 5-(3-cyanophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-47-4
Record name Ethyl 3-cyano-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-cyanophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-5-(3-cyanophenyl)-5-oxovalerate typically involves the esterification of 5-(3-cyanophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl-5-(3-cyanophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 5-(3-cyanophenyl)-5-oxovaleric acid.

    Reduction: Ethyl-5-(3-aminophenyl)-5-oxovalerate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl-5-(3-cyanophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl-5-(3-cyanophenyl)-5-oxovalerate exerts its effects involves interactions with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Meta- vs. Para-Substituted Phenyl Analogs

  • This compound (meta-cyano): Exhibits moderate dual inhibition of HIV-1 RNase H and integrase (IN) (IC₅₀: ~1–2 µM) but lower activity compared to para-substituted analogs . Demonstrates higher selectivity for RNase H over IN, suggesting meta-substitution favors target specificity .
  • Ethyl-5-(4-cyanophenyl)-5-oxovalerate (para-cyano): Shows stronger dual inhibition (IC₅₀: 1.77 µM for RNase H, 1.18 µM for IN) but reduced selectivity .
  • Key Insight : Meta-substitution balances selectivity, while para-substitution enhances potency, likely due to spatial alignment with enzyme active sites .

Chloro- and Methyl-Substituted Analogs

  • Ethyl-5-(4-chloro-3-methylphenyl)-5-oxovalerate (CAS 951890-15-6): Molecular weight: 268.74 g/mol; density: 1.142 g/cm³ . Chlorine’s electronegativity and methyl’s steric effects may enhance metabolic stability compared to cyano derivatives .
  • Ethyl-5-(3-chloro-4-methylphenyl)-5-oxovalerate (CAS 57992-89-9):
    • Similar molecular weight (268.74 g/mol) but distinct substitution pattern; chlorine at meta-position may alter receptor interactions .

Methoxy-Substituted Analogs

  • Ethyl-5-(2,5-dimethoxyphenyl)-5-oxovalerate (CAS 898758-29-7): Molecular weight: 280.32 g/mol . Methoxy groups (-OCH₃) are electron-donating, reducing electrophilicity compared to cyano-substituted analogs. This may decrease enzymatic inhibition efficacy but improve solubility .

Physicochemical and Functional Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 3-CN C₁₄H₁₅NO₃ 245.28 Moderate RNase H/IN inhibition; corrosion inhibitor
Ethyl-5-(4-cyanophenyl)-5-oxovalerate 4-CN C₁₄H₁₅NO₃ 245.28 Higher dual enzymatic inhibition (IC₅₀ ~1–2 µM)
Ethyl-5-(4-chloro-3-methylphenyl)-5-oxovalerate 4-Cl, 3-CH₃ C₁₄H₁₇ClO₃ 268.74 High density (1.142 g/cm³); potential metabolic stability
Ethyl-5-(2,5-dimethoxyphenyl)-5-oxovalerate 2,5-(OCH₃)₂ C₁₅H₂₀O₅ 280.32 Electron-donating groups; lower electrophilicity

Metabolic Stability and Conformational Effects

  • 3-Methyl-5-oxovalerate Derivatives: Adding a methyl group to the 3-position of the 5-oxovalerate chain (e.g., compound 34) increases potency by favoring bioactive conformations and blocking β-oxidation metabolism .
  • Chloro Substitutions: 6-Chloro derivatives (e.g., 34) show 4-fold higher potency in OXE receptor antagonism compared to non-halogenated analogs, whereas 5-chloro substitutions (e.g., 53) exhibit variable effects depending on substituent positioning .

Biological Activity

Ethyl-5-(3-cyanophenyl)-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C14_{14}H15_{15}NO3_3
  • Molecular Weight : Approximately 245.28 g/mol

The compound features a cyano group attached to a phenyl ring, which is crucial for its biological activity. The presence of the ester functional group further contributes to its reactivity and potential applications.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The cyano group can enhance the electrophilicity of the molecule, allowing it to participate in nucleophilic attacks or hydrogen bonding interactions, which may influence enzyme activity or receptor signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activity, impacting various physiological responses.
  • Antimicrobial Activity : Compounds with cyano groups often exhibit antimicrobial properties, making this compound a candidate for further exploration in this area.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study highlighted its ability to modulate immune responses, which is critical in cancer therapy. The compound's structure allows it to interact with tumor microenvironments, potentially reactivating immune responses against cancer cells .

Antimicrobial Activity

The compound has been investigated for its antimicrobial effects. Preliminary results suggest that it exhibits significant activity against various bacterial strains, making it a promising candidate for developing new antimicrobial agents .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated potential in reactivating immune responses in tumors.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains.
Enzyme InteractionSuggested inhibition of specific metabolic enzymes, impacting cellular functions.

Synthesis and Applications

This compound can be synthesized through various organic reactions, typically involving multi-step synthetic pathways. Its versatility allows it to serve as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Potential Applications Include:

  • Pharmaceutical Development : As a precursor for developing new drugs targeting cancer and infections.
  • Material Science : Utilized in creating specialty chemicals and materials due to its unique chemical properties.

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